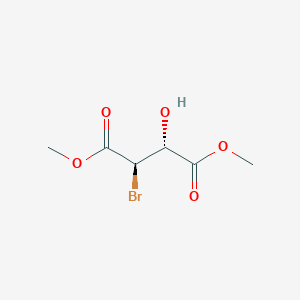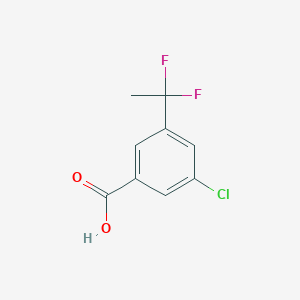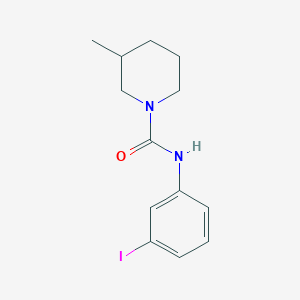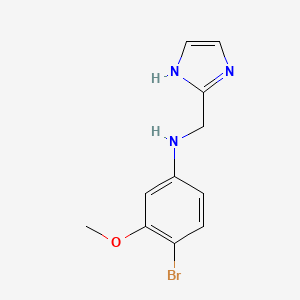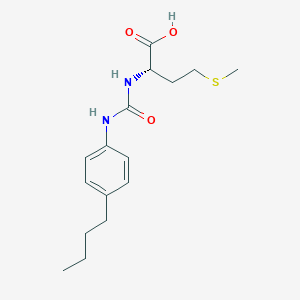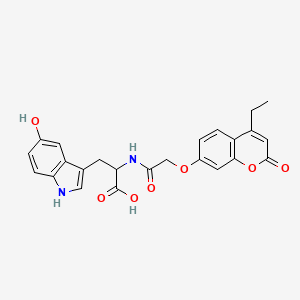
2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid is a complex organic compound that features a combination of chromen, indole, and propanoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid typically involves multiple steps:
Synthesis of 4-ethyl-2-oxo-2H-chromen-7-ol: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Formation of 4-ethyl-2-oxo-2H-chromen-7-yl acetate: The hydroxyl group of 4-ethyl-2-oxo-2H-chromen-7-ol is acetylated using acetic anhydride.
Synthesis of 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)propanoic acid: This involves the reaction of 4-ethyl-2-oxo-2H-chromen-7-yl acetate with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the indole moiety: The final step involves the coupling of the intermediate with 5-hydroxyindole-3-acetic acid using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen and propanoic acid moieties.
Substitution: The hydroxyl and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the chromen and propanoic acid moieties.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules suggests it may have applications in treating certain diseases or conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
作用機序
The mechanism of action of 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chromen and indole moieties are known to interact with various biological targets, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
- 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-methoxy-1H-indol-3-yl)propanoic acid
- 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-2-yl)propanoic acid
Uniqueness
The uniqueness of 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid lies in its specific combination of functional groups. The presence of both chromen and indole moieties, along with the propanoic acid backbone, provides a unique scaffold for various chemical and biological interactions. This makes it a valuable compound for research and development in multiple fields.
特性
分子式 |
C24H22N2O7 |
|---|---|
分子量 |
450.4 g/mol |
IUPAC名 |
2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C24H22N2O7/c1-2-13-8-23(29)33-21-10-16(4-5-17(13)21)32-12-22(28)26-20(24(30)31)7-14-11-25-19-6-3-15(27)9-18(14)19/h3-6,8-11,20,25,27H,2,7,12H2,1H3,(H,26,28)(H,30,31) |
InChIキー |
RVXNBVPPMWIQFM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


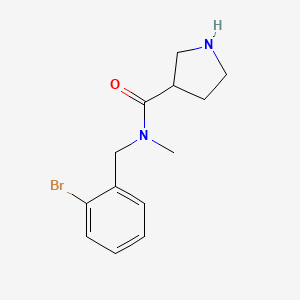
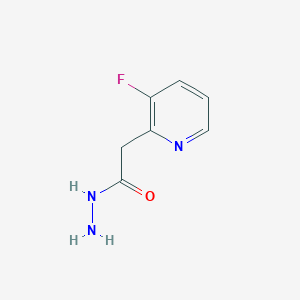
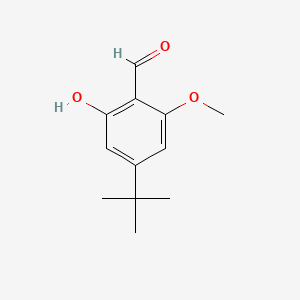
![rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride](/img/structure/B14908430.png)
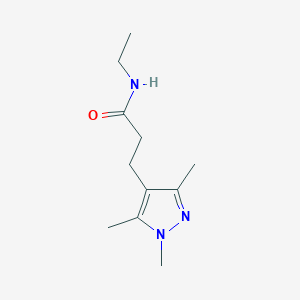
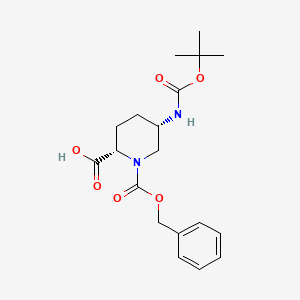
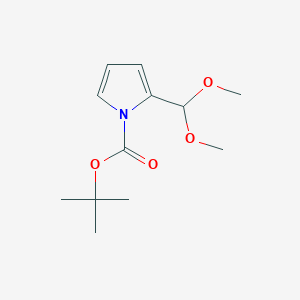
![[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B14908454.png)
